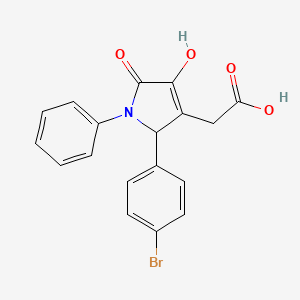
(RhCl2(MeCN)(CF3PPP))(OTf)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(RhCl2(MeCN)(CF3PPP))(OTf) is a rhodium-based organometallic compound. Rhodium compounds are known for their catalytic properties, particularly in organic synthesis and industrial applications. This specific compound features a trifluoromethyl-substituted phosphine ligand, which can enhance its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (RhCl2(MeCN)(CF3PPP))(OTf) typically involves the reaction of rhodium chloride with acetonitrile and a trifluoromethyl-substituted phosphine ligand. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and at a specific temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for rhodium compounds, including (RhCl2(MeCN)(CF3PPP))(OTf), often involve large-scale reactions in continuous flow reactors. These methods are designed to maximize yield and purity while minimizing the need for purification steps .
Analyse Des Réactions Chimiques
Types of Reactions
(RhCl2(MeCN)(CF3PPP))(OTf) undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as a catalyst to facilitate the transfer of oxygen atoms.
Reduction: It can also be involved in reduction reactions, where it helps in the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: The compound can undergo substitution reactions, where one ligand is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions with (RhCl2(MeCN)(CF3PPP))(OTf) include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated organic compounds, while reduction reactions may produce hydrogenated products .
Applications De Recherche Scientifique
Chemistry
In chemistry, (RhCl2(MeCN)(CF3PPP))(OTf) is used as a catalyst in various organic synthesis reactions, including C-H bond activation and functionalization .
Biology and Medicine
In biology and medicine, rhodium compounds are explored for their potential therapeutic applications, including anticancer properties. The specific role of (RhCl2(MeCN)(CF3PPP))(OTf) in these fields is still under investigation .
Industry
Industrially, (RhCl2(MeCN)(CF3PPP))(OTf) is used in processes that require efficient and selective catalysis, such as the production of fine chemicals and pharmaceuticals .
Mécanisme D'action
The mechanism of action of (RhCl2(MeCN)(CF3PPP))(OTf) involves its ability to coordinate with various substrates and facilitate chemical transformations. The rhodium center acts as a catalytic site, where the ligands and substrates interact to form intermediate complexes. These intermediates then undergo further transformations to yield the final products .
Comparaison Avec Des Composés Similaires
Similar Compounds
(Cp*RhCl2)2: This compound is another rhodium-based catalyst known for its applications in C-H bond functionalization.
(Cp*Rh(MeCN)3)(SbF6)2: Similar to (RhCl2(MeCN)(CF3PPP))(OTf), this compound features acetonitrile ligands and is used in various catalytic reactions.
Uniqueness
(RhCl2(MeCN)(CF3PPP))(OTf) is unique due to the presence of the trifluoromethyl-substituted phosphine ligand, which can enhance its reactivity and stability compared to other rhodium compounds. This makes it particularly useful in reactions that require high selectivity and efficiency .
Propriétés
Numéro CAS |
204906-26-3 |
|---|---|
Formule moléculaire |
C50H36Cl2F21NO3P3RhS |
Poids moléculaire |
1396.6 g/mol |
Nom IUPAC |
acetonitrile;[3-bis[3-(trifluoromethyl)phenyl]phosphanyl-2-[bis[3-(trifluoromethyl)phenyl]phosphanylmethyl]-2-methylpropyl]-bis[3-(trifluoromethyl)phenyl]phosphane;rhodium(3+);trifluoromethanesulfonate;dichloride |
InChI |
InChI=1S/C47H33F18P3.C2H3N.CHF3O3S.2ClH.Rh/c1-41(26-66(35-14-2-8-29(20-35)42(48,49)50)36-15-3-9-30(21-36)43(51,52)53,27-67(37-16-4-10-31(22-37)44(54,55)56)38-17-5-11-32(23-38)45(57,58)59)28-68(39-18-6-12-33(24-39)46(60,61)62)40-19-7-13-34(25-40)47(63,64)65;1-2-3;2-1(3,4)8(5,6)7;;;/h2-25H,26-28H2,1H3;1H3;(H,5,6,7);2*1H;/q;;;;;+3/p-3 |
Clé InChI |
ZMMORKOHGMHLMO-UHFFFAOYSA-K |
SMILES canonique |
CC#N.CC(CP(C1=CC=CC(=C1)C(F)(F)F)C2=CC=CC(=C2)C(F)(F)F)(CP(C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC(=C4)C(F)(F)F)CP(C5=CC=CC(=C5)C(F)(F)F)C6=CC=CC(=C6)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-].[Cl-].[Cl-].[Rh+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


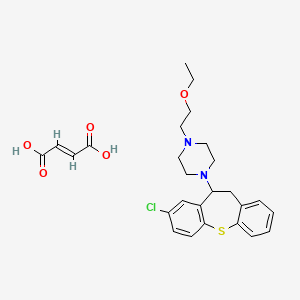


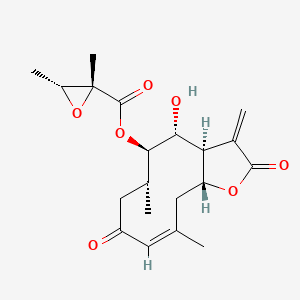

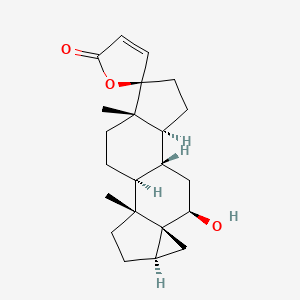
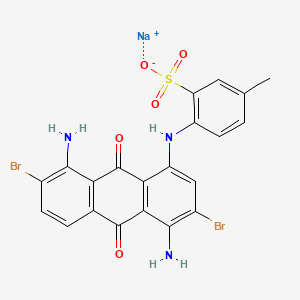
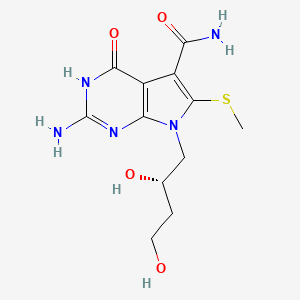


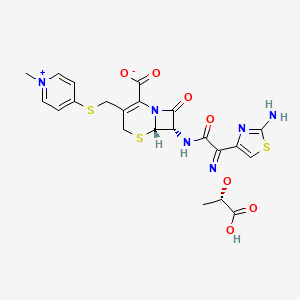
![(5,11-dimethyl-1-oxo-2,6-dihydropyrido[4,3-b]carbazol-9-yl) benzoate](/img/structure/B15192542.png)

